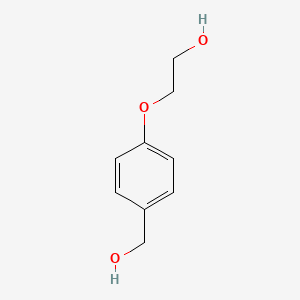
2-(4-(Hydroxymethyl)phenoxy)ethanol
Cat. No. B1322800
Key on ui cas rn:
102196-18-9
M. Wt: 168.19 g/mol
InChI Key: HICCZTUIGGIKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04634701
Procedure details


10 Grams (0.06 mol) of 4-(2-hydroxyethoxy)benzyl alcohol, prepared according to L. M. Marson, Il Farmaco ed. sci. 14, 159 (1959)), was dissolved in anhydrous pyridine (80 ml) and anhydrous chloroform (100 ml), then the mixture was ice cooled and thionyl chloride (80 ml) was slowly added, under stirring. Stirring was continued, allowing temperature to raise to the room's one, then the mixture was heated for about 2 hours to complete the reaction. After cooling, the reaction mixture was poured into water (200 ml); the chloroformic layer was separated, washed with a 5% aqueous solution of sodium hydroxyde, dried over Na2SO4 and evaporated. The residue was distilled under vacuum to provide the pure product (8.2 g; 66.6% yield).





Yield
66.6%
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8](CO)=[CH:7][CH:6]=1.[CH:13]([Cl:16])(Cl)Cl.S(Cl)([Cl:19])=O.O>N1C=CC=CC=1>[Cl:19][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:13][Cl:16])=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.06 mol
|
|
Type
|
reactant
|
|
Smiles
|
OCCOC1=CC=C(CO)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to raise to the room's one
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated for about 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroformic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 5% aqueous solution of sodium hydroxyde
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide the pure product (8.2 g; 66.6% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCCOC1=CC=C(CCl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 66.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
